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molecular formula C11H10BrNO2 B8747879 2-(4-Bromophenyl)-4,5-dimethyloxazole 3-oxide

2-(4-Bromophenyl)-4,5-dimethyloxazole 3-oxide

Cat. No. B8747879
M. Wt: 268.11 g/mol
InChI Key: SGHQKGYEIKXIFL-UHFFFAOYSA-N
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Patent
US06982278B2

Procedure details

A solution of 2-(4-bromophenyl)-4,5-dimethyl-oxazole-3-oxide (96.6 g, 0.36 mol) in CHCl3 (0.90 L) was treated dropwise with phosphorous oxychloride (61.1 g, 0.40 mol) allowing the reaction to exotherm and then stir at reflux for 30 min. The reaction was then cooled to rt and washed with water (2×1 L). The combined aqueous washes were back extracted with CH2Cl2 (2×400 mL). The organic layers were dried (MgSO4), and the solvent removed in vacuo to give crude product that was recrystallized from hot hexanes (300 mL), decanting the hot supernate away from a dark oily material. The remaining dark oil was agitated in additional hot hexanes (200 mL) and the combined supernates were cooled to 0° C. to crystallize the product which was isolated by filtration to give 74.2 g (72%) of 2-(4-bromophenyl)-4-(chloromethyl)-5-methyloxazole as a lime-green powder: Rf=0.39 in 20% EtOAc/hexanes; 1H NMR (500 MHz, CDCl3) δ 7.88-7.86 (m, 2H), 7.59-7.56 (m, 2H), 4.54 (s, 2H), 2.42 (s, 3H); 13C (125 MHz, CDCl3) δ 159.2, 146.9, 133.2, 132.0, 127.6, 126.1, 124.7, 37.1, 11.5; IR (KBr) 2970, 1633, 1599, 1481, 1401, 1258, 1117, 1008 cm−1; UV (EtOH) λmax 281 nm (ε 21349); HRMS (FAB) m/z calc'd for C11H1079BrClNO: 285.9634, found 285.9641; Anal. Calc'd for C11H9ClBrNO: C, 46.11; H, 3.17; N, 4.89; Cl, 12.37; Br, 27.88. Found C, 46.28; H, 3.07; N, 4.81; Cl, 12.36; Br, 27.88.
[Compound]
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
96.6 g
Type
reactant
Reaction Step Two
Quantity
61.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0.9 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][C:10]([CH3:15])=[C:11]([CH3:14])[N+:12]=2[O-])=[CH:4][CH:3]=1.P(Cl)(Cl)([Cl:18])=O>C(Cl)(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][C:10]([CH3:15])=[C:11]([CH2:14][Cl:18])[N:12]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
96.6 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C=1OC(=C([N+]1[O-])C)C
Name
Quantity
61.1 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
0.9 L
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 min
Duration
30 min
WASH
Type
WASH
Details
washed with water (2×1 L)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous washes were back extracted with CH2Cl2 (2×400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give crude product that
CUSTOM
Type
CUSTOM
Details
was recrystallized from hot hexanes (300 mL)
CUSTOM
Type
CUSTOM
Details
decanting the hot supernate away from a dark oily material
STIRRING
Type
STIRRING
Details
The remaining dark oil was agitated in additional hot hexanes (200 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the combined supernates were cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
to crystallize the product which
CUSTOM
Type
CUSTOM
Details
was isolated by filtration

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C=1OC(=C(N1)CCl)C
Measurements
Type Value Analysis
AMOUNT: MASS 74.2 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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